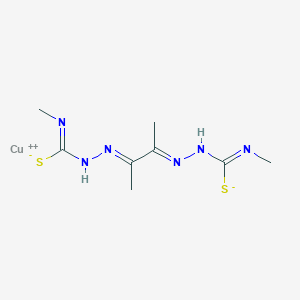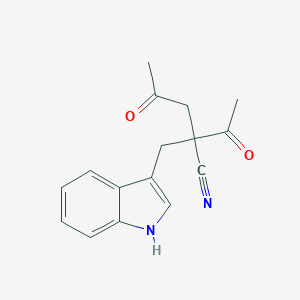
4-Acetyl-4-cyano-5-(indol-3-YL)pentan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetyl-4-cyano-5-(indol-3-YL)pentan-2-one, also known as ACP, is a chemical compound that belongs to the class of indole-based synthetic cannabinoids. ACP is a potent and selective agonist of the cannabinoid receptor CB1, which is widely expressed in the central nervous system and involved in various physiological processes such as pain perception, appetite regulation, and mood control. ACP has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including chronic pain, epilepsy, and multiple sclerosis.
作用機序
4-Acetyl-4-cyano-5-(indol-3-YL)pentan-2-one is a potent and selective agonist of the cannabinoid receptor CB1, which is widely expressed in the central nervous system and involved in various physiological processes such as pain perception, appetite regulation, and mood control. 4-Acetyl-4-cyano-5-(indol-3-YL)pentan-2-one binds to the CB1 receptor with high affinity and activates downstream signaling pathways that lead to the modulation of neurotransmitter release and the regulation of ion channel activity. 4-Acetyl-4-cyano-5-(indol-3-YL)pentan-2-one has been shown to have a higher affinity for the CB1 receptor than the endogenous cannabinoid anandamide, which suggests that 4-Acetyl-4-cyano-5-(indol-3-YL)pentan-2-one may be a more potent and effective therapeutic agent than natural cannabinoids.
生化学的および生理学的効果
4-Acetyl-4-cyano-5-(indol-3-YL)pentan-2-one has been shown to have a range of biochemical and physiological effects in animal models and in vitro studies. 4-Acetyl-4-cyano-5-(indol-3-YL)pentan-2-one has been shown to modulate the release of neurotransmitters such as glutamate, GABA, and dopamine, which are involved in the regulation of pain perception, mood, and reward. 4-Acetyl-4-cyano-5-(indol-3-YL)pentan-2-one has also been shown to modulate the activity of ion channels such as voltage-gated calcium channels and potassium channels, which are involved in the regulation of neuronal excitability and synaptic transmission. 4-Acetyl-4-cyano-5-(indol-3-YL)pentan-2-one has been shown to have anti-inflammatory effects in animal models of inflammation, which suggests that 4-Acetyl-4-cyano-5-(indol-3-YL)pentan-2-one may be a potential treatment for inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.
実験室実験の利点と制限
4-Acetyl-4-cyano-5-(indol-3-YL)pentan-2-one has several advantages for lab experiments. 4-Acetyl-4-cyano-5-(indol-3-YL)pentan-2-one is a potent and selective agonist of the CB1 receptor, which allows for the specific modulation of this receptor without affecting other receptors or signaling pathways. 4-Acetyl-4-cyano-5-(indol-3-YL)pentan-2-one is also relatively easy to synthesize and purify, which makes it a convenient tool for studying the CB1 receptor and its downstream signaling pathways. However, there are also several limitations to using 4-Acetyl-4-cyano-5-(indol-3-YL)pentan-2-one in lab experiments. 4-Acetyl-4-cyano-5-(indol-3-YL)pentan-2-one is a synthetic compound that may have different pharmacokinetic and pharmacodynamic properties than natural cannabinoids. 4-Acetyl-4-cyano-5-(indol-3-YL)pentan-2-one may also have off-target effects that are not fully understood, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 4-Acetyl-4-cyano-5-(indol-3-YL)pentan-2-one. One direction is to further investigate the potential therapeutic applications of 4-Acetyl-4-cyano-5-(indol-3-YL)pentan-2-one in the treatment of neurological disorders such as chronic pain, epilepsy, and multiple sclerosis. Another direction is to investigate the potential side effects of 4-Acetyl-4-cyano-5-(indol-3-YL)pentan-2-one and to develop strategies to mitigate these effects. A third direction is to investigate the potential synergistic effects of 4-Acetyl-4-cyano-5-(indol-3-YL)pentan-2-one with other compounds, such as other cannabinoids or traditional analgesics, to enhance its therapeutic efficacy. Finally, further research is needed to fully understand the molecular mechanisms underlying the effects of 4-Acetyl-4-cyano-5-(indol-3-YL)pentan-2-one on the CB1 receptor and its downstream signaling pathways.
合成法
4-Acetyl-4-cyano-5-(indol-3-YL)pentan-2-one can be synthesized by reacting indole-3-carboxaldehyde with ethyl cyanoacetate in the presence of acetic anhydride and a catalytic amount of piperidine. The resulting product is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride and aluminum chloride to yield 4-Acetyl-4-cyano-5-(indol-3-YL)pentan-2-one. The purity and yield of 4-Acetyl-4-cyano-5-(indol-3-YL)pentan-2-one can be improved by recrystallization from a suitable solvent.
科学的研究の応用
4-Acetyl-4-cyano-5-(indol-3-YL)pentan-2-one has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including chronic pain, epilepsy, and multiple sclerosis. 4-Acetyl-4-cyano-5-(indol-3-YL)pentan-2-one has been shown to have potent analgesic effects in animal models of acute and chronic pain, and it has been suggested that 4-Acetyl-4-cyano-5-(indol-3-YL)pentan-2-one may be a promising alternative to traditional opioid analgesics, which are associated with significant side effects and the risk of addiction. 4-Acetyl-4-cyano-5-(indol-3-YL)pentan-2-one has also been shown to have anticonvulsant effects in animal models of epilepsy, and it has been suggested that 4-Acetyl-4-cyano-5-(indol-3-YL)pentan-2-one may be a potential treatment for drug-resistant epilepsy. 4-Acetyl-4-cyano-5-(indol-3-YL)pentan-2-one has also been shown to have neuroprotective effects in animal models of multiple sclerosis, and it has been suggested that 4-Acetyl-4-cyano-5-(indol-3-YL)pentan-2-one may be a potential treatment for this debilitating disease.
特性
CAS番号 |
131920-07-5 |
|---|---|
製品名 |
4-Acetyl-4-cyano-5-(indol-3-YL)pentan-2-one |
分子式 |
C16H16N2O2 |
分子量 |
268.31 g/mol |
IUPAC名 |
2-acetyl-2-(1H-indol-3-ylmethyl)-4-oxopentanenitrile |
InChI |
InChI=1S/C16H16N2O2/c1-11(19)7-16(10-17,12(2)20)8-13-9-18-15-6-4-3-5-14(13)15/h3-6,9,18H,7-8H2,1-2H3 |
InChIキー |
SJKMAOLLIRSPQC-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(CC1=CNC2=CC=CC=C21)(C#N)C(=O)C |
正規SMILES |
CC(=O)CC(CC1=CNC2=CC=CC=C21)(C#N)C(=O)C |
同義語 |
4-ACETYL-4-CYANO-5-(INDOL-3-YL)PENTAN-2-ONE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



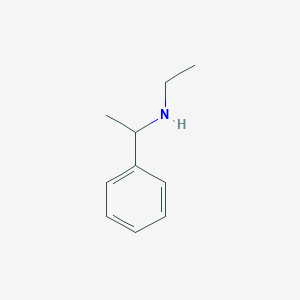
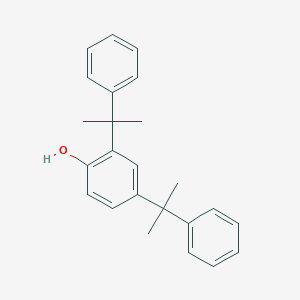
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate](/img/structure/B160555.png)
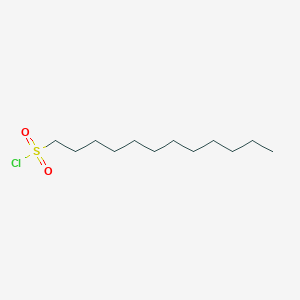
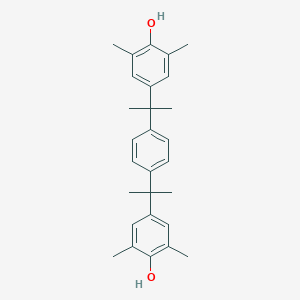
![(Z)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]-2-nitroethene-1,1-diamine](/img/structure/B160558.png)
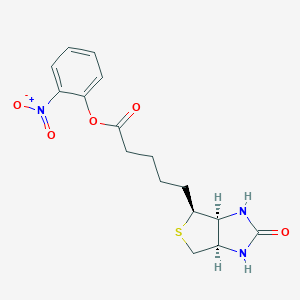
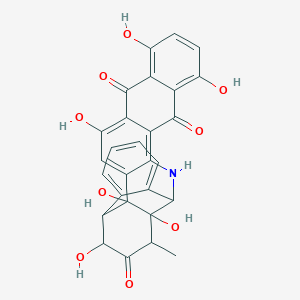
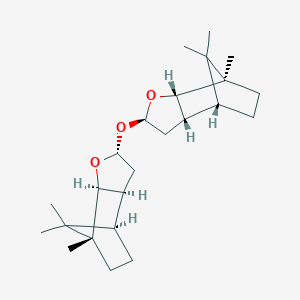
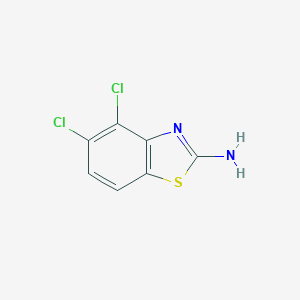
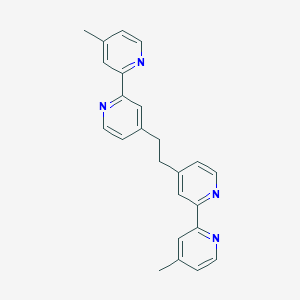
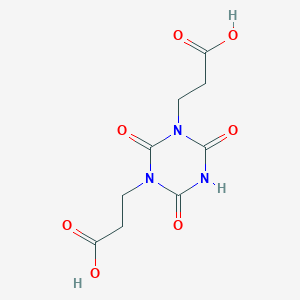
![7-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B160572.png)
